![molecular formula C11H12N2O B127474 2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one CAS No. 140845-45-0](/img/structure/B127474.png)
2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one, also known as Etizolam, is a thienodiazepine derivative that has gained popularity in the research community due to its unique chemical structure and pharmacological properties. This compound is structurally similar to benzodiazepines, but it has a thienodiazepine ring instead of a benzene ring. Etizolam has been found to have anxiolytic, sedative, and hypnotic effects, making it a promising compound for the treatment of anxiety and sleep disorders.
Wirkmechanismus
2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one acts on the central nervous system by binding to the benzodiazepine site of the GABA-A receptor, which enhances the binding of GABA to the receptor. This leads to an increase in chloride ion influx, causing membrane hyperpolarization and neuronal inhibition. This mechanism of action is similar to that of benzodiazepines, but 2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one has been found to have a higher affinity for the GABA-A receptor.
Biochemical and Physiological Effects:
2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one has been found to have anxiolytic, sedative, and hypnotic effects, which are mediated by its action on the GABA-A receptor. It has also been found to have muscle relaxant and anticonvulsant properties. 2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one has been shown to decrease anxiety-related behaviors in animal models and has been found to be effective in the treatment of anxiety disorders in humans.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one in lab experiments include its unique chemical structure and pharmacological properties, which make it a promising compound for the treatment of anxiety and sleep disorders. Additionally, 2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one has been found to have muscle relaxant and anticonvulsant properties, making it a potential treatment for muscle spasms and seizures. The limitations of using 2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one in lab experiments include its potential for abuse and dependence, as well as its side effects, which can include drowsiness, dizziness, and impaired coordination.
Zukünftige Richtungen
Future research on 2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one could focus on its potential for the treatment of other neurological disorders, such as depression and post-traumatic stress disorder. Additionally, further studies could investigate the long-term effects of 2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one use and its potential for abuse and dependence. Finally, research could focus on the development of new thienodiazepine derivatives with improved pharmacological properties and fewer side effects.
Synthesemethoden
The synthesis of 2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one involves the reaction of 2-aminothiophenol with α-bromo-4-fluorobenzophenone in the presence of a base and a palladium catalyst. The resulting product is then reacted with sodium hydride and ethyl chloroformate to form 2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one.
Wissenschaftliche Forschungsanwendungen
2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one has been extensively studied for its anxiolytic, sedative, and hypnotic effects. It has been found to be effective in the treatment of anxiety disorders, panic disorders, and insomnia. Additionally, 2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one has been found to have muscle relaxant and anticonvulsant properties, making it a potential treatment for muscle spasms and seizures.
Eigenschaften
IUPAC Name |
1,8-diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-9-7-12-5-6-13(8-9)11-4-2-1-3-10(11)12/h1-4H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZCFBXNVPYNTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(=O)CN1C3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342583 |
Source
|
Record name | 2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one | |
CAS RN |
140845-45-0 |
Source
|
Record name | 2H-1,5-Ethano-1,5-benzodiazepin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.